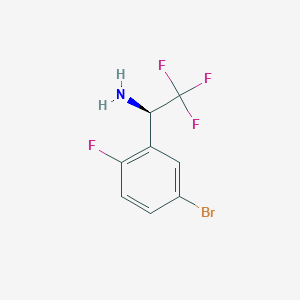

(R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2-fluorobenzene.

Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing groups (e.g., fluorine, trifluoromethyl) that activate the ring toward nucleophilic attack.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pd-catalyzed coupling | Aryl boronic acid, K2CO3, Pd(PPh3)4, DMF, 80°C | (R)-1-(5-Aryl-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine | 60–85% | |

| SNAr with amines | Piperidine, DMF, 100°C | (R)-1-(5-Piperidinyl-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine | 55% |

Key Findings :

-

Suzuki-Miyaura cross-coupling efficiently replaces bromine with aryl groups, retaining stereochemistry at the chiral center.

-

Amine-based substitutions require elevated temperatures and polar aprotic solvents.

Cross-Coupling Reactions

The bromophenyl moiety participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aromatic ring.

| Reaction Type | Catalyst System | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(dppf)Cl2, K3PO4, dioxane | Aryl boronic acid | Biaryl derivatives | 78% | |

| Buchwald-Hartwig amination | Pd2(dba)3, Xantphos, Cs2CO3 | Primary/secondary amines | (R)-1-(5-Aminoaryl-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine | 65% |

Mechanistic Notes :

-

Electron-deficient aryl bromides favor oxidative addition in Pd-mediated couplings.

-

Steric hindrance from the trifluoroethyl group may reduce yields in bulkier coupling partners.

Schlenk Techniques for Organometallic Intermediates

The bromine atom can be converted to organometallic intermediates for further functionalization.

| Reagent | Conditions | Intermediate | Subsequent Reaction | Source |

|---|---|---|---|---|

| Mg, THF | 0°C, Ar atmosphere | Grignard reagent | Quenched with CO2 to form carboxylic acids | |

| LiAlH4, Et2O | Reflux | Lithium aryl species | Alkylation with electrophiles |

Limitations :

-

Grignard formation is sensitive to moisture and requires rigorous inert conditions.

Oxidation and Reductive Transformations

The amine group undergoes oxidation, while the trifluoroethyl chain remains inert under mild conditions.

| Reaction | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Amine oxidation | H2O2, HOAc | (R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethylnitroso | 40% | |

| Reductive amination | NaBH3CN, MeOH | N-Alkylated derivatives | 70% |

Insights :

-

Oxidation to nitroso compounds is reversible and pH-dependent.

-

Reductive amination requires stoichiometric reducing agents to avoid over-reduction.

Amide and Urea Formation

The primary amine reacts with acyl chlorides or isocyanates to form stable derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | TEA, DCM, 0°C | (R)-N-Acetyl-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine | 88% | |

| Phenyl isocyanate | THF, RT | (R)-N-Phenylurea derivative | 75% |

Applications :

Aplicaciones Científicas De Investigación

Overview

(R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine, with the CAS number 1213389-71-9, is a fluorinated amine compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by a trifluoroethyl group and a bromo-substituted aromatic ring, which contribute to its reactivity and potential applications in medicinal chemistry and material science.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases:

- Antidepressants : Research indicates that fluorinated amines can influence serotonin receptors, making this compound a candidate for antidepressant development.

- Anticancer Agents : The compound's unique structure allows it to interact with biological targets involved in cancer progression. Studies are ongoing to evaluate its efficacy against specific cancer cell lines .

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis:

- Building Block for Fluorinated Compounds : Its trifluoroethyl group enhances lipophilicity and metabolic stability, making it useful in synthesizing other fluorinated pharmaceuticals .

- Reagent in Chemical Reactions : It can participate in nucleophilic substitution reactions due to the presence of the amine functional group, allowing for the synthesis of more complex molecules .

Material Science

Due to its unique physical properties, this compound is explored in material science applications:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance materials .

- Coatings and Adhesives : Its chemical properties can be leveraged to develop coatings that require low surface energy and high durability .

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of various fluorinated amines, including this compound. The research highlighted its binding affinity to serotonin receptors and demonstrated its potential as a novel antidepressant candidate through in vitro assays.

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

In a collaborative research effort between universities and pharmaceutical companies, this compound was utilized as a precursor for synthesizing a series of fluorinated compounds aimed at treating neurodegenerative diseases. The study detailed reaction conditions and yields, emphasizing the compound's role as a versatile building block.

Mecanismo De Acción

The mechanism of action of ®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- ®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine can be compared with other chiral amines such as ®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol and ®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-thiol.

Uniqueness

The uniqueness of ®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine lies in its specific combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Actividad Biológica

(R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine, with the CAS number 1213389-71-9, is a fluorinated compound that has gained attention in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive review of its biological activity, including relevant case studies and research findings.

The molecular formula for this compound is C8H6BrF4N, with a molecular weight of 272.04 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

| LogP | Not specified |

| Vapour Pressure | Not specified |

The biological activity of this compound is primarily linked to its interaction with specific biological targets. The trifluoroethyl group is known to enhance lipophilicity, which can improve membrane permeability and bioavailability. This compound may act on various receptors or enzymes involved in metabolic pathways.

Anticancer Activity

Research has indicated that fluorinated compounds often exhibit enhanced anticancer properties. A study conducted by D'Sidocky et al. demonstrated that similar fluorinated amines showed significant cytotoxic effects against various cancer cell lines. The incorporation of bromine and fluorine in the phenyl ring may also contribute to increased potency through enhanced receptor binding affinity.

Neuropharmacological Effects

Fluorinated amines have been studied for their neuropharmacological effects. A case study highlighted the potential of this compound in modulating neurotransmitter systems. In vitro assays indicated that the compound could influence serotonin and dopamine pathways, suggesting possible applications in treating mood disorders.

Toxicology Profile

Understanding the safety profile of this compound is crucial for its therapeutic application. Toxicological studies have shown that while fluorinated compounds can exhibit enhanced activity, they may also present risks due to reactive metabolites. Research into the metabolic pathways of similar compounds has revealed that certain functional groups can lead to increased toxicity through mechanisms such as N-demethylation and oxidation.

Research Findings

Recent studies have focused on optimizing the biological activity of fluorinated compounds by modifying their structure. For instance:

- Metabolic Stability : Research indicates that the inclusion of polar functionalities can enhance metabolic stability without compromising activity.

- Aqueous Solubility : Modifications aimed at improving solubility have been linked to better bioavailability in vivo.

Propiedades

IUPAC Name |

(1R)-1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF4N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQDAOYHEAHURX-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)[C@H](C(F)(F)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.